N-(1-ethyl-1H-indol-3-yl)indoline-1-carboxamide
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Overview
Description
N-(1-ethyl-1H-indol-3-yl)indoline-1-carboxamide is a compound that belongs to the indole family, which is known for its diverse biological activities and applications in medicinal chemistry. Indole derivatives are significant due to their presence in various natural products and their role in numerous biological processes .
Mechanism of Action
Target of Action
N-(1-ethyl-1H-indol-3-yl)indoline-1-carboxamide, also known as N-(1-ethylindol-3-yl)-2,3-dihydroindole-1-carboxamide, is a derivative of indole . Indole derivatives are known to have a wide range of biological activities and can bind with high affinity to multiple receptors . .
Mode of Action
One study suggests that a similar compound induced cell apoptosis, arrested cells in the g2/m phase, and inhibited the polymerization of tubulin . This suggests that this compound might interact with its targets in a similar manner, leading to changes in cell cycle progression and protein polymerization.
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound might affect multiple biochemical pathways and have downstream effects on a range of biological processes.
Result of Action
A similar compound was found to induce cell apoptosis and inhibit the polymerization of tubulin , suggesting that this compound might have similar effects.
Biochemical Analysis
Biochemical Properties
Indole derivatives, including N-(1-ethyl-1H-indol-3-yl)indoline-1-carboxamide, have been found to interact with various enzymes and proteins . They bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives . The presence of the carboxamide moiety at positions 2 and 3 has led to the activity of these compounds to inhibit various enzymes and proteins .
Cellular Effects
This compound, like other indole derivatives, has been shown to have various effects on cells and cellular processes . It can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound exerts its effects at the molecular level, including any binding interactions with biomolecules .
Preparation Methods
The synthesis of N-(1-ethyl-1H-indol-3-yl)indoline-1-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of azobisisobutyronitrile (AIBN) as a radical initiator and hypophosphorous acid in a refluxing solvent like 1-propanol . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
N-(1-ethyl-1H-indol-3-yl)indoline-1-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus, which is rich in π-electrons.
Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-(1-ethyl-1H-indol-3-yl)indoline-1-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Comparison with Similar Compounds
N-(1-ethyl-1H-indol-3-yl)indoline-1-carboxamide can be compared with other indole derivatives such as:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Tryptophan: An essential amino acid and precursor to serotonin.
Properties
IUPAC Name |
N-(1-ethylindol-3-yl)-2,3-dihydroindole-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O/c1-2-21-13-16(15-8-4-6-10-18(15)21)20-19(23)22-12-11-14-7-3-5-9-17(14)22/h3-10,13H,2,11-12H2,1H3,(H,20,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFANYWBAAOOIPC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C2=CC=CC=C21)NC(=O)N3CCC4=CC=CC=C43 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.